molecular formula C8H7FN2O3 B6286182 N-(5-Fluoro-2-nitrophenyl)acetamide, 98% CAS No. 345-14-2

N-(5-Fluoro-2-nitrophenyl)acetamide, 98%

Cat. No. B6286182
CAS RN: 345-14-2
M. Wt: 198.15 g/mol
InChI Key: VQGOCZPTZPDVHL-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7FN2O3 . It has a molecular weight of 198.15 and is also known by its IUPAC name, N-(5-fluoro-2-nitrobenzyl)acetamide .


Molecular Structure Analysis

The molecular structure of N-(5-Fluoro-2-nitrophenyl)acetamide consists of a central carbon atom bonded to a nitrogen atom and a carbonyl group (C=O). The nitrogen atom is further bonded to a phenyl ring, which carries a fluoro (-F) and a nitro (-NO2) substituent .


Physical And Chemical Properties Analysis

N-(5-Fluoro-2-nitrophenyl)acetamide has a predicted boiling point of 378.4±32.0 °C and a predicted density of 1.429±0.06 g/cm3 . Its pKa value is predicted to be 13.05±0.70 .

properties

IUPAC Name

N-(5-fluoro-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGOCZPTZPDVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586367
Record name N-(5-Fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

345-14-2
Record name N-(5-Fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methylcarbonyl 3-fluoroaniline (5 g, 32.0 mmol) is dissolved in 25 ml of conc. sulfuric acid and is cooled to 0°. A mixture of 90% nitric acid (2.5 ml) in conc. sulfuric acid (25 ml) is added dropwise over a period of about 1 hour, with the temperature maintained at 0°. The reaction is allowed to warm to RT and is stirred at RT for 3 hours. The reaction is then carefully poured into ice. The resulting solid is washed several times with 10% ethyl acetate/hexane, and the combined organic extracts are stripped to give N-methylcarbonyl 2-nitro-5-fluoroaniline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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